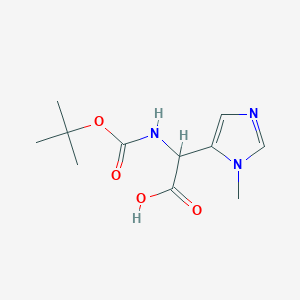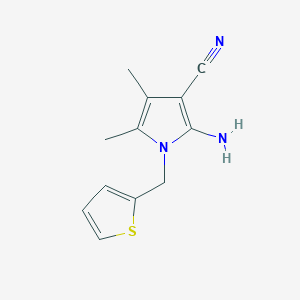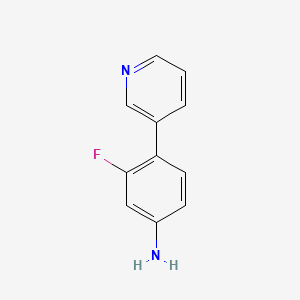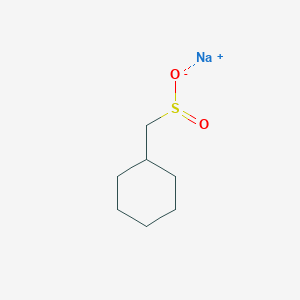
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is a synthetic organic compound that features both an imidazole ring and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in peptide synthesis and medicinal chemistry due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: This is usually done by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with acetic acid: The final step involves coupling the Boc-protected imidazole derivative with acetic acid or its derivatives under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
化学反应分析
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring is less common but can be achieved using strong reducing agents.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected amine derivatives.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with imidazole-containing compounds.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its imidazole ring may interact with biological targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-(tert-Butoxycarbonylamino)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with a different position of the imidazole ring.
N-Boc-1-methyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is unique due to its specific combination of a Boc-protected amino group and an imidazole ring, which provides stability and reactivity suitable for various synthetic and research applications.
属性
分子式 |
C11H17N3O4 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-6-14(7)4/h5-6,8H,1-4H3,(H,13,17)(H,15,16) |
InChI 键 |
CZXFNLMSXWRADH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CN1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)



![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)



